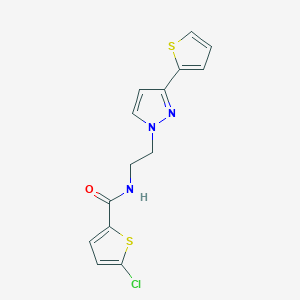

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

5-Chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to an ethyl chain substituted with a pyrazole-thiophene moiety. The pyrazole ring, fused with a thiophene group, introduces π-π stacking capabilities and conformational rigidity, which may influence pharmacokinetic properties such as metabolic stability and receptor affinity.

Properties

IUPAC Name |

5-chloro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS2/c15-13-4-3-12(21-13)14(19)16-6-8-18-7-5-10(17-18)11-2-1-9-20-11/h1-5,7,9H,6,8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWMKFUUDIADTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the 3-(thiophen-2-yl)-1H-pyrazole ring via cyclization reactions. Common reagents for this step include hydrazine and thiophene derivatives under acidic or basic conditions.

Attachment of the Ethyl Group: The next step involves the attachment of the ethyl group to the pyrazole ring. This can be achieved through alkylation reactions using ethyl halides in the presence of a base.

Formation of the Amide: Finally, the 5-chloro-2-thiophenecarboxylic acid is coupled with the 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine derivative to form the desired carboxamide.

Industrial Production Methods

For industrial-scale production, the synthesis often involves optimized reaction conditions and the use of catalytic processes to enhance yield and purity. The process might include:

Catalysts: Usage of palladium or other metal catalysts for specific coupling reactions.

Temperature Control: Strict control of reaction temperatures to avoid unwanted side reactions.

Purification: Advanced purification techniques such as crystallization or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride, converting carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and thiophene positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminium hydride.

Solvents: Typical solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed depend on the type of reaction:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and as a building block for more complex molecules. It is valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, it is used to study enzyme interactions due to its ability to act as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, it shows potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antibacterial, and anticancer properties.

Industry

Industrially, this compound is utilized in the development of new materials with unique electronic properties, useful in sensors and other electronic devices.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exerts its effects typically involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their function.

Pathways Involved: Modulation of signaling pathways such as NF-κB in inflammation, inhibition of bacterial enzymes in antibacterial applications, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with 5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxidobenzo[c][1,2,5]Thiadiazol-1(3H)-yl)ethyl]Thiophene-2-Carboxamide

This analog () replaces the pyrazole-thiophene group with a benzothiadiazole ring substituted with fluorine and methyl groups. Key differences include:

- Bioactivity: Benzothiadiazole derivatives are known for kinase inhibition and antimicrobial activity, suggesting this compound may target redox-sensitive enzymes .

| Feature | Target Compound | Benzothiadiazole Analog |

|---|---|---|

| Central Heterocycle | Pyrazole-thiophene | Benzothiadiazole |

| Substituents | Chlorine (thiophene) | Fluoro, methyl (benzothiadiazole) |

| Electronic Profile | Moderate π-π stacking | Strong electron-withdrawing |

Comparison with Segartoxaban (5-Chloro-N-{(2S)-2-[2-Methyl-3-(2-Oxopyrrolidin-1-yl)Benzene-1-Sulfonamido]-3-(4-Methylpiperazin-1-yl)-3-Oxopropyl}Thiophene-2-Carboxamide)

Segartoxaban () shares the thiophene-carboxamide backbone but incorporates a sulfonamido-benzene-piperazine-pyrrolidinone side chain. Key distinctions:

- Functional Groups : The sulfonamido and piperazine groups enhance water solubility and bioavailability, critical for oral anticoagulant activity.

- Mechanism : Segartoxaban inhibits coagulation factors Xa and IIa, whereas the target compound’s pyrazole-thiophene group may favor CNS targets due to lipophilicity and blood-brain barrier permeability .

| Feature | Target Compound | Segartoxaban |

|---|---|---|

| Side Chain | Pyrazole-thiophene | Sulfonamido-piperazine |

| Solubility | Moderate (lipophilic) | High (polar groups) |

| Therapeutic Target | Hypothesized CNS enzymes | Coagulation factors Xa/IIa |

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability : The pyrazole-thiophene group in the target compound may resist cytochrome P450 oxidation better than Segartoxaban’s piperazine moiety, which is prone to N-dealkylation .

- Receptor Binding : The benzothiadiazole analog’s fluorine atom could form halogen bonds with target proteins, offering stronger inhibition than the target compound’s chlorine-thiophene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.